Product packaging for Antalarmin hydrochloride(Cat. No.:CAS No. 220953-69-5)

Antalarmin hydrochloride

Cat. No.: B149442
CAS No.: 220953-69-5
M. Wt: 415.0 g/mol
InChI Key: CGDGXEDXEXACKQ-UHFFFAOYSA-N
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Description

Overview of Corticotropin-Releasing Factor (CRF) System and its Physiological Roles

The CRF system is a complex network of peptides and receptors that plays a crucial role in orchestrating the body's response to stress. physiology.orgnih.gov This system is integral to maintaining homeostasis by integrating the neuroendocrine, autonomic, and behavioral responses to various challenges. physiology.org

Corticotropin-Releasing Factor is the principal regulator of the Hypothalamic-Pituitary-Adrenal (HPA) axis, the body's central stress response system. nih.govnih.gov In response to a stressor, CRF is synthesized and released from the paraventricular nucleus (PVN) of the hypothalamus. nih.govoup.com It then travels to the anterior pituitary gland, where it stimulates the synthesis and secretion of adrenocorticotropic hormone (ACTH). oup.comalbany.eduresearchgate.net ACTH enters the systemic circulation and acts on the adrenal cortex to stimulate the release of glucocorticoids, such as cortisol in humans. albany.eduresearchgate.net These glucocorticoids then exert negative feedback on the hypothalamus and pituitary to suppress CRF and ACTH production, thus regulating their own levels. nih.govoup.com

The influence of CRF extends beyond the HPA axis, playing a significant role in the interplay between the neuroendocrine and immune systems. nih.govnih.gov The activation of the HPA axis by CRF results in the release of glucocorticoids, which have well-known modulatory effects on immune function. nih.gov Beyond this indirect influence, CRF can also exert direct effects on the immune system. CRF and its receptors have been identified in various immune cells and peripheral inflammatory sites, suggesting a role as a proinflammatory modulator. nih.govacnp.org This dual role highlights CRF's capacity to coordinate the body's response to physiological, psychological, and immunological stimuli. nih.gov

The actions of CRF and its related peptides are mediated by two main G protein-coupled receptor subtypes: CRHR1 and CRHR2. physiology.orgwikipedia.org These receptors have distinct but sometimes overlapping distributions throughout the central nervous system and peripheral tissues, which underlies their different physiological roles. wikipedia.orgnih.gov

CRHR1 is predominantly found in the anterior pituitary, where it is the major mediator of ACTH release. nih.govwikipedia.org It is also widely expressed in various brain regions, including the cerebral cortex, cerebellum, and limbic system structures like the amygdala, which are associated with anxiety and fear responses. nih.govwikipedia.org In contrast, CRHR2 is more prevalent in subcortical brain regions and peripheral tissues such as the heart, skeletal muscle, and gastrointestinal tract. nih.govpnas.org Functionally, CRHR1 activation is primarily linked to initiating the stress response, while CRHR2 is often associated with modulating and terminating the stress response, as well as regulating appetite and cardiovascular function. albany.eduwikipedia.org

Receptor SubtypePrimary LocationsKey Associated Functions
CRHR1Anterior Pituitary, Cerebral Cortex, Amygdala, Cerebellum, Hippocampus. nih.govwikipedia.orgInitiation of HPA axis stress response, ACTH release, anxiety, fear. albany.eduwikipedia.orgpnas.org
CRHR2Hypothalamus (ventromedial), Dorsal Raphe Nuclei, Heart, Skeletal Muscle, Gut. nih.govpnas.orgModulation of stress response, appetite regulation, cardiovascular function, gut motility. albany.edunih.govpnas.org

Antalarmin Hydrochloride as a Non-Peptide CRHR1 Antagonist

This compound is a selective, non-peptide antagonist of the CRHR1 receptor. medchemexpress.comtocris.comrndsystems.com Its development marked a significant step forward in the study of the CRF system by providing a tool that could be administered orally and cross the blood-brain barrier, allowing for the investigation of the central effects of CRHR1 blockade. wikipedia.orgnih.gov

The journey to develop effective CRHR1 antagonists began with peptide-based compounds. nih.gov While these early antagonists were useful for in vitro studies, their utility in vivo was limited due to poor metabolic stability and inability to penetrate the central nervous system. The major breakthrough came with the discovery of small, non-peptide molecules that could overcome these limitations. wikipedia.org The synthesis of compounds like CP-154,526, and its close, easier-to-synthesize analog Antalarmin, provided researchers with orally bioavailable tools that could effectively block CRHR1 receptors in the brain. wikipedia.org This advancement paved the way for numerous preclinical studies to explore the therapeutic potential of CRHR1 antagonism in a variety of disorders. karger.comnih.gov

This compound belongs to the pyrrolopyrimidine class of chemical compounds. nih.govsahmri.org.aunih.gov This heterocyclic scaffold has proven to be a robust framework for developing potent and selective CRHR1 antagonists. nih.gov The specific structure of Antalarmin, N-Butyl-N-ethyl-2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride, allows it to bind with high affinity and selectivity to the CRHR1 receptor. tocris.comcaymanchem.com

Research AreaKey FindingModel SystemReference
Receptor BindingExhibits high affinity for CRHR1 (Ki = 1 nM). Displaced radiolabeled CRF binding in pituitary and brain regions rich in CRHR1, but not in the heart (rich in CRHR2).Rat pituitary, frontal cortex, cerebellum, and heart tissue. medchemexpress.comtocris.comnih.gov
HPA Axis ModulationSignificantly inhibited CRH-stimulated ACTH release. Attenuated stress-induced increases in plasma ACTH and cortisol.Rat models; Primate models (rhesus macaques). medchemexpress.comnih.govnih.gov
Behavioral EffectsBlocked CRH-induced and novelty-induced anxiety-like behaviors. Reduced defensive withdrawal behavior without affecting normal motor activation.Rat models. medchemexpress.comtocris.com
InflammationProduced anti-inflammatory effects by inhibiting carrageenan-induced subcutaneous inflammation.Rat arthritis models. medchemexpress.comnih.gov
Gastrointestinal EffectsSuppressed stress-induced gastric ulceration.Animal models of irritable bowel syndrome. medchemexpress.com
Primate Stress ResponseSignificantly diminished behavioral anxiety, and reduced stress-induced rises in cerebrospinal fluid CRH, plasma ACTH, and cortisol.Rhesus macaques under social stress. nih.govpnas.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H35ClN4 B149442 Antalarmin hydrochloride CAS No. 220953-69-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-butyl-N-ethyl-2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4.ClH/c1-9-11-12-27(10-2)23-21-18(6)19(7)28(24(21)26-20(8)25-23)22-16(4)13-15(3)14-17(22)5;/h13-14H,9-12H2,1-8H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGDGXEDXEXACKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)C1=NC(=NC2=C1C(=C(N2C3=C(C=C(C=C3C)C)C)C)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00582018
Record name N-Butyl-N-ethyl-2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00582018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220953-69-5
Record name N-Butyl-N-ethyl-2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00582018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanisms of Action and Molecular Interactions of Antalarmin Hydrochloride

CRHR1 Binding and Selectivity

Antalarmin hydrochloride demonstrates a high affinity and selectivity for the CRHR1 receptor. caymanchem.comtocris.comnih.govmedchemexpress.comnih.gov This specificity is crucial to its function as a targeted therapeutic agent.

Binding Affinity (Ki values) to CRHR1

The binding affinity of a compound to its receptor is a measure of how tightly it binds. This is often expressed as the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. Antalarmin has been shown to have a high affinity for CRHR1, with reported Ki values in the low nanomolar range. caymanchem.comtocris.commedchemexpress.comnih.govmedchemexpress.com

Reported Ki ValueSource
0.8 nM nih.gov
1 nM caymanchem.comtocris.commedchemexpress.com
2.7 nM medchemexpress.com

These values confirm the potent and specific interaction of Antalarmin with the CRHR1 receptor.

Allosteric Modulation of CRHR1 by this compound

Antalarmin acts as an allosteric modulator of the CRHR1 receptor. nih.gov This means that it binds to a site on the receptor that is different from the binding site of the endogenous ligand, corticotropin-releasing hormone (CRH). This binding induces a conformational change in the receptor that alters its activity. nih.gov

Research has shown that Antalarmin's interaction with the J-domain of the CRHR1 receptor leads to different modes of antagonism depending on the G-protein pathway involved. nih.gov This allosteric modulation allows for a nuanced regulation of the receptor's signaling, contributing to its specific pharmacological effects.

Downstream Signaling Pathway Modulation

By binding to CRHR1, this compound influences the downstream signaling pathways that are normally activated by CRH. This modulation is the basis for its physiological effects.

Inhibition of CRH-Induced ACTH Secretion

One of the primary and most well-documented effects of Antalarmin is its ability to suppress the release of adrenocorticotropic hormone (ACTH) from the pituitary gland that is induced by CRH. caymanchem.comtocris.comnih.govmedchemexpress.comwikipedia.orgpnas.orgebi.ac.uk In response to stress, CRH is released from the hypothalamus and stimulates the pituitary to secrete ACTH, which in turn stimulates the adrenal glands to produce cortisol. caymanchem.comwikipedia.org Antalarmin blocks this cascade by preventing CRH from activating its receptor, thereby reducing ACTH secretion. tocris.comnih.govwikipedia.orgpnas.org

Impact on G-Protein Coupling (Gq, Gi, Gs) and cAMP Production

CRHR1 is a G-protein coupled receptor (GPCR), and its activation by CRH initiates signaling through various G-protein subtypes, including Gs and Gi. nih.gov The Gs protein typically stimulates the production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger, while the Gi protein inhibits it. nih.govmdpi.com

Studies have revealed that Antalarmin exhibits a differential effect on G-protein coupling. It acts as a competitive antagonist for the Gs-protein pathway, effectively blocking the CRH-induced increase in cAMP production. medchemexpress.comnih.gov In contrast, it acts as a non-competitive antagonist for the Gi-protein pathway. nih.gov This differential modulation of G-protein coupling highlights the complexity of Antalarmin's interaction with the CRHR1 receptor and its downstream signaling.

Modulation of Phospholipase C-β3 and Inositol-1,4,5-triphosphate Production

The activation of Gq-protein coupled receptors can lead to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 then binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium. nih.govnih.gov While the direct modulation of PLC-β3 and IP3 production by Antalarmin is not as extensively documented in the provided context, the known coupling of CRHR1 to various G-proteins suggests that interference with these pathways is a likely consequence of its antagonist activity.

Effects on Protein Kinase A (PKA) Signaling Pathway

This compound, by blocking the CRH1 receptor, directly influences the downstream signaling cascades initiated by corticotropin-releasing hormone (CRH). One of the primary pathways affected is the adenylyl cyclase-cyclic adenosine monophosphate (cAMP)-Protein Kinase A (PKA) pathway.

CRH binding to its receptor, CRHR1, typically activates G-proteins, which in turn stimulate adenylyl cyclase to produce cAMP. This increase in intracellular cAMP leads to the activation of PKA. PKA then phosphorylates various downstream targets, mediating the cellular responses to CRH.

Research has demonstrated that this compound effectively inhibits this process. In vitro studies have shown that Antalarmin can block the CRH-induced increase in cAMP levels. nih.gov Furthermore, in neuronal cell cultures, treatment with a PKA inhibitor, H-89, was shown to block CRF-induced effects, suggesting the involvement of the PKA pathway. nih.gov One study on primary hippocampal neurons from transgenic mice demonstrated that Antalarmin (100 nM) inhibited the ability of CRF (10 nM) to increase the expression of PKAIIβ, a regulatory subunit of PKA. nih.gov This indicates that by antagonizing the CRH1 receptor, Antalarmin prevents the upregulation of key components of the PKA signaling cascade that are normally triggered by CRH.

The inhibitory effect of Antalarmin on the CRH-PKA pathway is a cornerstone of its mechanism of action, underlying its ability to attenuate stress-related physiological responses.

Table 1: Effect of this compound on the PKA Signaling Pathway

Experimental SystemTreatmentObserved EffectReference
Primary hippocampal neurons (Tg2576 mice)100 nM Antalarmin + 10 nM CRFInhibited the CRF-induced increase in PKAIIβ expression nih.gov
Human mast cells (HMC-1 and hCBMC cells)1 µM Antalarmin + CRHBlocks CRH-induced cAMP increase nih.gov
In vitro studiesAntalarminInhibited ACTH release in rat anterior pituitary cells wikipedia.org

Interactions with Other Neurotransmitter Systems (e.g., Serotonin (B10506) 5-HT2A/2C Receptors)

The neurobiological effects of this compound are not limited to the CRH system alone and extend to interactions with other critical neurotransmitter systems, notably the serotonin system. While direct binding of Antalarmin to serotonin receptors has not been extensively documented, functional interactions between the CRH and serotonin systems are well-established, with CRH1 receptor activity modulating serotonergic signaling.

A key area of interaction lies within the piriform cortex, a region innervated by both CRH and serotonin-containing neurons. A study by Narla et al. (2015) revealed that the activation of CRH1 receptors potentiates the activity of serotonin 5-HT2A/2C receptors. nih.gov This research demonstrated that while the 5-HT2A/C receptor agonist DOI (2,5-dimethoxy-4-iodoamphetamine) had no effect when applied alone, its ability to dampen neuronal activation in the piriform cortex was significantly enhanced following the activation of CRH1 receptors. nih.gov This potentiation suggests a synergistic relationship between the two receptor systems.

Interestingly, the study by Narla and colleagues also elucidated the intracellular signaling mechanism behind this interaction. They found that the potentiation of 5-HT2A/2C receptor activity by CRH1 receptor activation was mediated by Protein Kinase C (PKC), not PKA. nih.govnih.gov Antagonism of PKC blocked the modulatory effects of CRH, whereas a PKA antagonist had no effect. nih.gov This highlights a distinct signaling pathway for the cross-talk between CRH1 and 5-HT2A/2C receptors.

The functional relationship between the CRH and serotonin systems is further underscored by studies investigating the antidepressant-like effects of CRH1 receptor antagonists. The therapeutic effects of Antalarmin in animal models of depression have been compared to those of selective serotonin reuptake inhibitors (SSRIs) like fluoxetine (B1211875), suggesting that both classes of drugs may converge on common pathways to alleviate depressive symptoms. nih.gov

Table 2: Research Findings on the Interaction between CRH1 and Serotonin 5-HT2A/2C Receptors

Research FocusKey FindingImplication for this compoundReference
Piriform Cortex ActivityCRH1 receptor activation potentiates the activity of 5-HT2A/2C receptors.By blocking CRH1 receptors, Antalarmin likely modulates the sensitivity and function of 5-HT2A/2C receptors. nih.gov
Intracellular SignalingThe interaction between CRH1 and 5-HT2A/2C receptors is mediated by Protein Kinase C (PKC).The mechanism of interaction is distinct from the primary PKA pathway associated with CRH1 signaling. nih.govnih.gov
Animal Models of DepressionAntalarmin shows antidepressant-like effects comparable to the SSRI fluoxetine.Suggests a functional convergence of the CRH and serotonin systems in regulating mood. nih.gov

Preclinical Research on Antalarmin Hydrochloride in Inflammatory and Other Disorders

Anti-Inflammatory Effects

Antalarmin hydrochloride has demonstrated notable anti-inflammatory properties in various preclinical models. Its mechanism of action is primarily linked to the blockade of CRHR1, thereby interfering with the pro-inflammatory cascade initiated by corticotropin-releasing hormone (CRH). Chronic treatment with Antalarmin has been shown to produce anti-inflammatory effects, suggesting its potential utility in managing inflammatory conditions. researchgate.netwikipedia.org

Suppression of Peripheral Inflammation (e.g., Carrageenin-Induced Inflammation)

The carrageenan-induced paw edema model is a standard method for evaluating the anti-inflammatory potential of novel compounds. In this model, the injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent induces a localized inflammatory response characterized by edema, an increase in vascular permeability, and the infiltration of neutrophils.

While specific percentage inhibition of paw edema at various doses of this compound is not extensively detailed in the available literature, studies have confirmed its ability to significantly inhibit inflammation in this model. For instance, intraperitoneal administration of this compound in rats has been shown to suppress carrageenan-induced subcutaneous inflammation. This effect is attributed to the blockade of CRH's pro-inflammatory actions.

Table 1: Effect of this compound on Carrageenan-Induced Inflammation

ModelKey Findings
Carrageenan-Induced Paw Edema in RatsIntraperitoneal administration of this compound significantly inhibited subcutaneous inflammation.

Modulation of Mast Cell Degranulation and Vascular Permeability

Mast cells play a pivotal role in the inflammatory response, releasing a variety of pro-inflammatory mediators upon activation. CRH has been identified as a potent trigger for mast cell degranulation, leading to increased vascular permeability and vasodilation.

Preclinical studies have demonstrated that this compound can effectively counteract these effects. In a rat skin model, pretreatment with this compound inhibited the degranulation of mast cells stimulated by CRH. wikipedia.org Furthermore, this compound was shown to block the increase in vascular permeability and mast cell degranulation induced by the intradermal administration of urocortin, a peptide related to CRH. wikipedia.org This blockade of CRH-induced mast cell activation and subsequent vascular effects underscores the anti-inflammatory potential of this compound.

Table 2: Modulation of Mast Cell Activity and Vascular Permeability by this compound

Model SystemStimulusEffect of this compound
Rat Skin Mast Cell ActivationCorticotropin-Releasing Hormone (CRH)Inhibited CRH-stimulated mast cell degranulation.
Rat SkinUrocortin (intradermal)Blocked vascular permeability and mast cell degranulation. wikipedia.org

Potential in Arthritis Models

The role of CRH as a pro-inflammatory mediator in the joints has led to the investigation of CRHR1 antagonists like this compound in models of arthritis. Chronic administration of Antalarmin has been suggested to have therapeutic potential in inflammatory conditions such as arthritis. researchgate.netwikipedia.org

In adjuvant-induced arthritis models in rats, a condition that shares some pathological features with human rheumatoid arthritis, chronic treatment with this compound has shown positive outcomes. The compound was found to attenuate the progressive inflammation-induced degeneration of the synovium, cartilage, and bone in the arthritic joints. researchgate.net These findings suggest that by blocking CRHR1, this compound can mitigate the destructive inflammatory processes within the joints.

Table 3: Preclinical Findings of this compound in Arthritis Models

Arthritis ModelKey Observations
Adjuvant-Induced Arthritis in RatsChronic treatment attenuated the degeneration of synovium, cartilage, and bone in arthritic joints. researchgate.net

Gastrointestinal Disorders

The intricate connection between stress and gastrointestinal function, often referred to as the brain-gut axis, has positioned CRHR1 as a key target for investigating stress-related gastrointestinal disorders. This compound has been evaluated in preclinical models for its potential to ameliorate conditions such as stress-induced ulcers and symptoms associated with Irritable Bowel Syndrome (IBS).

Suppression of Stress-Induced Gastric Ulceration

Stress is a well-established factor in the development of gastric ulcers. Preclinical studies have demonstrated that this compound can effectively suppress the formation of these ulcers. In a primate model, significant attenuation of stress-induced gastric ulcers was observed following treatment with Antalarmin.

In studies involving rats subjected to restraint stress, this compound was found to suppress gastric ulceration. researchgate.net The anti-ulcer effect of Antalarmin was noted to be particularly pronounced, and it also inhibited other stress-induced gastrointestinal effects like colonic hyper-motility and mucin depletion. researchgate.net

Table 4: Effect of this compound on Stress-Induced Gastric Ulceration

Animal ModelStressorKey Findings
PrimatesNot specifiedSignificant attenuation of stress-induced gastric ulcer.
RatsRestraint StressSuppressed gastric ulceration and inhibited stress-induced colonic hyper-motility and mucin depletion. researchgate.net

Relevance to Irritable Bowel Syndrome (IBS)

Irritable Bowel Syndrome (IBS) is a functional gastrointestinal disorder characterized by chronic abdominal pain, bloating, and altered bowel habits, often exacerbated by stress. Given the role of CRH in mediating the stress response and its influence on gut motility and sensation, CRHR1 antagonists like this compound have been considered for their potential relevance in managing IBS symptoms.

While direct clinical trials of this compound for IBS are not the focus of this preclinical overview, the compound's demonstrated ability to reduce stress-induced colonic hyper-motility and its potential to modulate visceral sensitivity through the blockade of CRHR1 suggest a plausible mechanism for alleviating IBS symptoms. researchgate.net The anti-inflammatory properties of this compound may also be relevant, as low-grade inflammation is thought to play a role in the pathophysiology of IBS in some patients.

Prevention of Visceral Hypersensitivity

Visceral hypersensitivity, a condition characterized by a heightened pain response from internal organs, is a key factor in functional bowel disorders like Irritable Bowel Syndrome (IBS). jnmjournal.org Research into corticotropin-releasing hormone (CRH) and its receptors has identified the CRH-R1 pathway as a potential player in the development of this sensitivity. nih.gov Preclinical studies suggest that blocking this pathway could be a viable therapeutic strategy.

While direct studies on Antalarmin for preventing visceral hypersensitivity are limited, research on its close analog, CP-154,526, provides significant insights. In a rat model combining early life stress (maternal separation) and a history of colitis, administration of the CRH-R1 antagonist CP-154,526 was found to attenuate the resulting visceral hypersensitivity. nih.gov This suggests that the CRH-R1 receptor is critically involved in the sensitization of visceral pain pathways. nih.gov Given that Antalarmin is also a potent CRH-R1 antagonist, it has been suggested as a potential treatment for conditions like stress-induced irritable bowel syndrome. wikipedia.org The precise locations where CRH-R1 antagonists act to reduce this hypersensitivity are thought to be in the cerebral cortices and the myenteric plexus, both of which are crucial for processing visceral sensations. nih.gov

Reproductive System Research

Endometriosis is a chronic inflammatory condition where tissue similar to the lining of the uterus grows outside the uterine cavity, often causing pain and infertility. plos.org The role of corticotropin-releasing hormone (CRH) in this disease has been a subject of investigation, particularly its interaction with the CRH receptor 1 (CRHR1).

In a preclinical study using a rat model of endometriosis, researchers found that the expression of CRHR1 was significantly increased in endometriotic vesicles compared to the normal uterus. plos.orgbiorxiv.org Treatment with this compound during the initial seven days after the induction of endometriosis led to a significant reduction in the progression of the disease over a 60-day period. plos.orgbiorxiv.org Specifically, the Antalarmin-treated group showed a marked decrease in both the size and number of endometriotic vesicles. biorxiv.orgnih.gov Furthermore, Antalarmin treatment prevented the expected increase in CRH and CRHR1 messenger RNA (mRNA) within these vesicles. biorxiv.orgnih.gov These findings present the first in-vivo evidence for the potential therapeutic use of a CRHR1 antagonist in treating endometriosis. plos.orgbiorxiv.org

Table 1: Effect of Antalarmin on Endometriosis Progression in a Rat Model

Parameter Outcome in Antalarmin-Treated Group Reference
Number of Endometriotic Vesicles 30% decrease plos.orgbiorxiv.orgnih.gov
Size/Weight of Endometriotic Vesicles 67% decrease in total weight plos.orgbiorxiv.orgnih.gov

| CRH and CRHR1 mRNA in Vesicles | Increase was prevented | biorxiv.orgnih.gov |

The process of embryo implantation involves complex interactions between the embryo and the maternal system, including localized immune responses. Uterine CRH is believed to play a role in these early pregnancy events, partly by inducing the expression of the apoptotic Fas ligand (FasL) at the fetal-maternal interface, which helps protect the fetus from the maternal immune system. nih.gov

Research in female rats has shown that antagonizing the CRHR1 receptor with Antalarmin during the first six days of gestation has a notable impact on fertility. nih.gov Animals treated with Antalarmin experienced a reduction in the number of endometrial implantation sites and a lower number of live embryos. nih.gov This effect was associated with a significant decrease in the expression of endometrial FasL. nih.gov These findings suggest that the CRH-CRHR1 signaling pathway is a key participant in the processes of implantation and the establishment of early maternal tolerance. nih.gov

Other Investigational Areas

This compound has demonstrated clear effects on the electrical activity of neurons in preclinical models. As a CRH1 receptor antagonist, it can counteract the neurophysiological effects of CRH. wikipedia.org For instance, the administration of CRH has been shown to inhibit neuronal firing in a region of the brainstem known as the dorsal raphe nucleus. wikipedia.org Pre-treatment with Antalarmin partially reverses this inhibition. wikipedia.org

Similarly, CRH-R1 antagonists have been found to suppress the increases in neuronal firing in the locus ceruleus that are induced by CRH. nih.gov The locus ceruleus is a brain nucleus involved in physiological responses to stress and panic. These electrophysiological effects underscore the role of CRH1 receptors in mediating the impact of stress on neuronal activity in key brain circuits. wikipedia.org

Thermoregulation, the body's process of maintaining a stable internal temperature, is influenced by various signaling molecules in the brain. Research has explored the role of the CRH system in temperature control, particularly in febrile (fever) responses.

In one study, while Antalarmin did not alter the hyperthermic effect induced by urocortin 1 (another CRH-family peptide), it did significantly reduce the fever-like response caused by a direct injection of CRH. This indicates that Antalarmin can specifically block the thermoregulatory effects mediated through the CRH1 receptor.

Pharmacokinetic and Toxicological Considerations in Preclinical Studies

Pharmacokinetic Profiles in Animal Models

The absorption, distribution, metabolism, and excretion (ADME) of Antalarmin have been explored in various animal models, providing insights into its behavior in a biological system.

The oral bioavailability of Antalarmin has been assessed in non-human primates. In a study involving rhesus macaques, the oral bioavailability of Antalarmin was determined to be 19.3%. nih.gov For comparison, a close analog of Antalarmin, CP-154,526, exhibited an oral bioavailability of 27% in male Wistar rats. wikipedia.org Another study with CP-154,526 reported an oral bioavailability of 37% in Sprague-Dawley rats. wikipedia.org

Table 1: Oral Bioavailability of Antalarmin and its Analog in Animal Models

Compound Species Oral Bioavailability (%)
Antalarmin Rhesus Macaque 19.3 nih.gov
CP-154,526 Wistar Rat 27 wikipedia.org
CP-154,526 Sprague-Dawley Rat 37 wikipedia.org

Studies have confirmed that orally administered Antalarmin achieves detectable concentrations in both the systemic circulation and the cerebrospinal fluid (CSF). nih.gov In adult male rhesus macaques, average plasma and CSF concentrations 180 minutes after an oral dose were 76 ng/ml and 9.8 ng/ml, respectively. nih.gov The ability to penetrate the central nervous system is a critical characteristic for a compound targeting central CRF1 receptors. The analog CP-154,526 was also observed to cross the blood-brain barrier with good penetrance in rats. wikipedia.org

Table 2: Systemic and CSF Concentrations of Antalarmin in Rhesus Macaques

Compartment Concentration (ng/mL) Time Post-Administration
Plasma 76 nih.gov 180 minutes nih.gov
Cerebrospinal Fluid 9.8 nih.gov 180 minutes nih.gov

The elimination characteristics of Antalarmin have been quantified in preclinical models. In rhesus macaques, the total clearance of Antalarmin was 4.46 liters/h·kg, with an elimination half-life of 7.82 hours. nih.gov In studies with the analog CP-154,526 in Sprague-Dawley rats, a plasma clearance of 82 ml/min/kg was observed, with an estimated elimination half-life of 1.5 hours. wikipedia.org

Table 3: Clearance and Half-Life of Antalarmin and its Analog

Compound Species Clearance Elimination Half-Life
Antalarmin Rhesus Macaque 4.46 L/h·kg nih.gov 7.82 h nih.gov
CP-154,526 Sprague-Dawley Rat 82 ml/min/kg wikipedia.org 1.5 h wikipedia.org

Toxicological Assessments in Preclinical Models

Toxicology studies are fundamental to identifying potential target organs for toxicity and determining the safety profile of a new chemical entity.

Antalarmin has been evaluated for its potential to cause genetic damage. It was found to be not genotoxic in a standard battery of genetic toxicology assays, which included bacterial mutagenesis assays (Ames test), mammalian cell mutagenesis assays, and in vivo DNA damage assays. nih.govnih.gov

Preclinical toxicology studies of Antalarmin in both rodent and non-rodent species have identified specific target organs for toxicity. nih.gov

Hepatic and Renal Toxicity: In a 90-day study in rats, Antalarmin administration led to microscopic hepatic pathology, including bile duct hyperplasia, epithelial necrosis, and periportal inflammation. nih.gov This study also revealed microscopic renal changes such as cortical necrosis, inflammation, hypertrophy, and nephropathy at all tested doses. nih.gov These findings suggest that the liver and kidneys are potential targets for Antalarmin toxicity in rats. nih.gov

Bone Marrow Toxicity: In a 14-day study in dogs, doses of 50 mg/kg/day or higher induced bone marrow suppression. nih.govnih.gov A subsequent 90-day study in dogs confirmed that Antalarmin induced bone marrow and lymphoid depletion. nih.govnih.gov Interestingly, comparative in vitro studies showed that canine bone marrow cells are highly sensitive to Antalarmin's cytotoxic effects, whereas rat and human bone marrow cells are relatively insensitive. nih.gov This species-specific sensitivity suggests that the myelotoxicity observed in dogs might over-predict the risk in humans. nih.gov

Table 4: Summary of Organ-Specific Toxicities of Antalarmin in Preclinical Models

Species Organ Findings
Rat Liver Bile duct hyperplasia, epithelial necrosis, periportal inflammation nih.gov
Rat Kidney Cortical necrosis, inflammation, hypertrophy, nephropathy nih.gov
Dog Bone Marrow Suppression and lymphoid depletion nih.govnih.gov

Species-Specific Sensitivity to Cytotoxicity

Preclinical investigations into the toxicological profile of Antalarmin hydrochloride have revealed notable species-specific differences in cytotoxic responses. These variations are critical for interpreting the relevance of animal model findings to human safety. Studies have particularly highlighted divergent sensitivities in bone marrow cells and differing target organ toxicities between rodent and canine models.

In Vivo Findings

In vivo toxicity studies have demonstrated a marked difference in the tolerability of this compound between rats and dogs. A 14-day range-finding study in rats indicated that doses equal to or greater than 500 mg/kg/day were associated with mortality. nih.gov However, in a subsequent 90-day study, rats administered doses up to 300 mg/kg/day showed no signs of gross toxicity. nih.govnih.gov In contrast, a 14-day study in dogs revealed more pronounced effects at significantly lower doses, with repeated emesis and bone marrow suppression observed at 50 mg/kg/day and higher. nih.govnih.gov A 90-day study in dogs further confirmed the sensitivity of the hematopoietic system, showing bone marrow and lymphoid depletion at doses of 4, 8, and 16 mg/kg/day, although no gross toxicity was reported at these levels. nih.govnih.gov

The primary target organs for toxicity also appear to differ between species. In rats, at a dose of 300 mg/kg/day, this compound induced mild anemia, elevated serum γ-glutamyl transferase activity, and microscopic liver damage, including bile duct hyperplasia and epithelial necrosis. nih.govnih.gov Additionally, microscopic kidney abnormalities were noted at all dose levels in rats. nih.govnih.gov In dogs, the most significant toxicity observed was related to the bone marrow. nih.govnih.gov

Table 1: Comparative In Vivo Toxicity of this compound in Rats and Dogs

Species Study Duration Dose Observed Effects
Rat 14-Day ≥ 500 mg/kg/day Mortality nih.gov
Rat 90-Day 30, 100, 300 mg/kg/day No gross toxicity nih.govnih.gov
Rat 90-Day 300 mg/kg/day Mild anemia, increased γ-glutamyl transferase, hepatic pathology nih.govnih.gov
Rat 90-Day All doses Microscopic renal changes nih.govnih.gov
Dog 14-Day ≥ 50 mg/kg/day Repeated emesis, bone marrow suppression nih.govnih.gov
Dog 90-Day 4, 8, 16 mg/kg/day Bone marrow and lymphoid depletion nih.govnih.gov

In Vitro Findings

To further investigate the species-specific myelotoxicity observed in vivo, comparative in vitro studies were conducted using bone marrow mononuclear cells from rats, dogs, and humans. nih.gov These assays, specifically the colony-forming unit-granulocyte macrophage (CFU-GM) assay, provided a clearer understanding of the differential sensitivity of hematopoietic progenitors to this compound.

The results from these in vitro studies demonstrated that canine bone marrow cells are significantly more sensitive to the cytotoxic effects of this compound when compared to bone marrow cells from both rats and humans. nih.govnih.gov The responses of rat and human bone marrow cells to the compound were found to be relatively similar, indicating that both are less sensitive than canine cells. nih.govnih.gov This suggests that the myelotoxicity observed in dogs may over-predict the potential for similar effects in humans. nih.govnih.gov

A definitive myelotoxicity study evaluated eight concentrations of this compound (1, 3.3, 6.7, 10, 25, 33, 67, and 100 μg/ml) on bone marrow progenitors from three donors per species. nih.gov The stark contrast in sensitivity underscores the importance of multi-species testing and in vitro comparative analyses to select the most appropriate animal model for predicting human responses. nih.gov

Table 2: Comparative In Vitro Cytotoxicity of this compound in Bone Marrow Cells

Species Assay Relative Sensitivity to Cytotoxicity Implication
Human CFU-GM Relatively insensitive nih.govnih.gov Dog model may over-predict human myelotoxicity. nih.govnih.gov
Rat CFU-GM Relatively insensitive nih.govnih.gov Rat model may better reflect human bone marrow sensitivity. nih.gov
Dog CFU-GM Highly sensitive nih.govnih.gov Bone marrow toxicity observed in dogs is a key species-specific finding. nih.govnih.gov

Future Research Directions and Therapeutic Potential

Elucidation of CRHR1 Antagonist Mode of Action and Allosteric Modulation

A critical area of ongoing research is the precise elucidation of how non-peptide antagonists like Antalarmin interact with the CRHR1. Early research characterized Antalarmin as a non-competitive antagonist of peptide ligands. nih.gov Understanding the exact binding sites and the conformational changes the receptor undergoes upon antagonist binding is crucial for rational drug design.

Future investigations aim to clarify the allosteric modulation of CRHR1. Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) site where the endogenous ligand (CRH) binds. This can offer several advantages, including greater specificity and a "ceiling" effect that can prevent over-inhibition of the receptor's natural function. Research into how compounds like Antalarmin and its successors modulate the receptor's response to CRH will be vital. For instance, studies are needed to determine if these antagonists stabilize an inactive conformation of the receptor, thereby preventing G-protein coupling and subsequent signaling cascades, such as the activation of adenylyl cyclase. nih.gov The discovery of multiple CRHR1 isoforms adds another layer of complexity, suggesting that tissue-specific splicing could influence antagonist binding and efficacy, a key area for future exploration. nih.gov

Development of Novel CRHR1 Antagonists with Enhanced Properties

The development of Antalarmin and other first-generation CRHR1 antagonists highlighted several challenges that newer research programs aim to overcome. nih.gov The goal is to create novel antagonists with profiles that are more suitable for clinical use.

A significant limitation of early antagonists, including Antalarmin, was their high lipophilicity, which can lead to poor solubility and undesirable pharmacokinetic properties. nih.gov Future development focuses on creating more "drug-like" structures, for example, by increasing hydrophilicity to improve solubility and oral bioavailability. nih.govnih.gov The development of compounds like Pexacerfont, which has been studied in clinical trials, represents a step in this direction, with a focus on achieving adequate and sustained concentrations in the central nervous system. nih.gov However, even with newer agents, achieving the ideal pharmacokinetic profile remains a challenge, as demonstrated by the slow pharmacokinetics of Pexacerfont observed in some human studies. nih.gov

The potency of an antagonist is directly related to its binding affinity for the target receptor. Antalarmin exhibits a high affinity for CRHR1, with a reported Ki (inhibition constant) of approximately 1 to 2.7 nM. medchemexpress.comtocris.com Research continues to identify novel compounds with even higher affinity, which could translate to lower effective doses. nih.gov Selectivity is equally important—the ideal antagonist should bind strongly to CRHR1 with minimal affinity for other receptors, particularly the CRHR2 subtype, to avoid off-target effects. The development of peptide antagonists has, in some cases, yielded compounds with a preference for CRHR1, providing a potential avenue for further exploration. nih.gov

Table 1: Comparative Binding Affinities of CRHR1 Antagonists

Compound Receptor Target Binding Affinity (Ki)
Antalarmin CRHR1 ~1.0 - 2.7 nM medchemexpress.comtocris.com
Pexacerfont CRHR1 ~3.6 nM nih.gov

A major hurdle in the clinical development of CRHR1 antagonists has been the issue of toxicity, particularly liver toxicity. Some promising candidates had their development halted due to observations of elevated liver enzymes in clinical trials. This has underscored the critical need to design new antagonists that are devoid of such liabilities. Future research will heavily focus on early-stage toxicity screening and the development of chemical scaffolds that are not associated with hepatotoxicity. One approach involves modifying existing structures to eliminate reactive metabolites that may contribute to liver injury. Studies investigating the role of CRH receptors in liver cell apoptosis suggest that CRHR1 antagonism can block certain pro-apoptotic pathways, indicating a complex relationship that requires further study to ensure the safety of new therapeutics. nih.gov

Exploration of Therapeutic Efficacy in Stress-Related Disorders

The primary motivation for developing CRHR1 antagonists is their potential to treat a variety of stress-related psychiatric and medical conditions. nih.govplos.org The hyperactivity of the CRH system is a key feature in the pathophysiology of these disorders. nih.govwikipedia.org

Considerable preclinical evidence supports the therapeutic potential of CRHR1 antagonists for anxiety and depression. nih.govplos.org In animal models, Antalarmin has been shown to produce anxiolytic-like effects, such as reducing conditioned fear and immobility in behavioral despair tests, with efficacy comparable to standard antidepressants like fluoxetine (B1211875). wikipedia.org It has also been shown to block anxiety-like behaviors induced by novelty or stress. nih.govtocris.com

Despite strong preclinical data, the translation to clinical success has been challenging. plos.orgnih.gov While an early clinical study with the CRHR1 antagonist R121919 showed promising antidepressant and anxiolytic effects, subsequent trials with other compounds have yielded mixed or negative results. nih.govwisc.edu For example, a study of Pexacerfont in alcohol-dependent individuals did not find an effect on anxiety or emotional responses, despite achieving high receptor occupancy in the brain. nih.gov Researchers have proposed that factors such as the kinetics of receptor dissociation (fast vs. slow offset) may be crucial for therapeutic efficacy, suggesting that antagonists with prolonged receptor engagement might be necessary. nih.gov Future clinical trials will need to be carefully designed to test these hypotheses and to identify the specific patient populations most likely to benefit from CRHR1-targeted therapies. nih.govwisc.edu

Table of Compounds

Compound Name
Antalarmin hydrochloride
Corticotropin-releasing hormone (CRH)
Pexacerfont
CP-154,526
Fluoxetine
R121919
Urocortin
Astressin
Astressin2B
NBI-27914
NBI-30775/R121919
NBI-34041

Addiction

The role of the corticotropin-releasing hormone (CRH) system in the neurobiology of addiction has prompted investigations into the therapeutic potential of CRH receptor 1 (CRHR1) antagonists like Antalarmin. wikipedia.orgnih.gov Research in animal models suggests that these compounds may be particularly effective in mitigating aspects of drug dependence and relapse associated with stress. nih.gov

Studies have shown that Antalarmin can reduce the negative emotional states associated with withdrawal. nih.gov For instance, it has been observed to decrease self-administration of ethanol (B145695) in ethanol-addicted rodents and reduce withdrawal symptoms from chronic opioid use. wikipedia.orgnih.gov In rats with a history of escalating cocaine intake, Antalarmin was found to reduce this elevated drug self-administration. nih.gov However, results have been mixed, as other studies on cocaine-addicted monkeys showed only slight, not statistically significant, reductions in use. wikipedia.org Antalarmin has also been shown to inhibit the reinstatement of drug-seeking behavior that is triggered by stress. nih.gov These findings suggest that CRHR1 antagonists primarily act on the heightened drug-seeking and self-administration characteristic of dependent states, rather than affecting non-dependent use. nih.gov

Table 1: Research Findings on Antalarmin in Animal Models of Addiction

Animal Model Substance Key Findings Reference
Fawn-Hooded Rats Ethanol Reduced established, volitional ethanol consumption. nih.gov
Rats (Extended Access) Cocaine Reduced the escalated self-administration seen in dependent rats. nih.gov
Monkeys Cocaine Produced only slight, not statistically significant, reductions in use. wikipedia.org
Rodents Opioids Reduced withdrawal syndrome from chronic use. wikipedia.org
Rats Ethanol Inhibited stress-primed reinstatement of ethanol self-administration. nih.gov

Investigation of CRHR1 Antagonists in Inflammatory Conditions

The CRH system is increasingly recognized for its role beyond the central nervous system, particularly in modulating inflammatory processes. nih.govbiorxiv.org CRH and its receptors are expressed in various peripheral tissues, including immune cells, where they can exert pro-inflammatory effects. karger.com This has led to research into CRHR1 antagonists as potential treatments for chronic inflammatory diseases. nih.govbiorxiv.org The therapeutic rationale is based on the ability of these antagonists to block the pro-inflammatory actions of CRH at sites of inflammation. karger.com Animal studies have documented both anti-stress and anti-inflammatory activities for Antalarmin. biorxiv.org

Chronic Inflammatory Disorders (e.g., Arthritis)

Given the link between stress, the HPA axis, and inflammation, CRHR1 antagonists are being explored for their potential in treating chronic inflammatory disorders like arthritis. The theory is that by blocking CRH at local inflammatory sites and potentially reducing sympathetic nervous system activation, these compounds could mitigate the inflammatory cascade. karger.com Preclinical models have suggested that inhibiting molecules involved in inflammation can slow joint degeneration. nih.gov While direct studies on Antalarmin in arthritis models are limited in the provided context, the broader class of CRHR1 antagonists is considered to have therapeutic potential for such inflammatory conditions. karger.com

Endometriosis

Endometriosis is a chronic inflammatory condition characterized by the growth of endometrial-like tissue outside the uterus. nih.govbiorxiv.org Research has highlighted a potential role for the CRH system in the pathophysiology of this disease. nih.govplos.org Studies using a rat model of endometriosis have provided the first in-vivo evidence for the efficacy of a CRHR1 antagonist in treating the condition. nih.govbiorxiv.org

In these studies, a short-term treatment with Antalarmin early in the development of endometriosis led to significant reductions in the progression of the disease. nih.govnih.gov The administration of Antalarmin interfered with both the establishment and development of endometriotic vesicles. nih.govbiorxiv.org Specifically, treatment was shown to decrease both the number and the size of the vesicles that formed. biorxiv.orgnih.govplos.org Furthermore, Antalarmin prevented the upregulation of CRH and CRHR1 mRNA within the endometriotic tissue, an effect that was observed to be long-lasting. nih.gov These findings position CRH signaling as a promising target for novel, non-hormonal treatments for endometriosis. nih.govplos.org

Table 2: Effects of Antalarmin in a Rat Model of Endometriosis

Parameter Measured Effect of Antalarmin Treatment Percentage Reduction Reference
Number of Endometriotic Vesicles Significant Decrease 30% nih.govbiorxiv.orgnih.gov
Weight of Endometriotic Vesicles Significant Decrease 67% nih.govbiorxiv.orgnih.gov
Volume of Endometriotic Vesicles Significant Decrease 68% biorxiv.org
Area of Endometriotic Vesicles Significant Decrease 55% biorxiv.org

Role in Neurodegenerative Diseases

There is emerging evidence suggesting that the CRH system may be involved in neurodegenerative processes. wikipedia.orgnih.gov Chronic stress and the associated activation of CRH/CRHR1 signaling can lead to structural and molecular changes in the brain, including dendritic remodeling and synaptic loss, which may contribute to cognitive deficits. nih.govnih.gov Specifically, CRH has been shown to promote apoptosis (programmed cell death) in neuronal cell lines, suggesting that excessive CRH activity could be detrimental to neuronal health. wikipedia.org

CRHR1 antagonists like Antalarmin are being investigated for potential neuroprotective effects. wikipedia.orgnih.gov In cell culture studies, Antalarmin was able to completely block CRH-induced apoptosis. wikipedia.org Furthermore, in animal models, blocking CRHR1 has been shown to provide neuroprotection and reduce neuroinflammation following events like global cerebral ischemia. nih.gov Research also indicates that inactivating CRHR1 in the forebrain can lessen spatial memory deficits and prevent the dendritic atrophy of hippocampal neurons caused by chronic stress. nih.gov A CRHR1 antagonist was also found to reverse synaptic loss and memory deficits in an animal model of trauma-induced delirium-like syndrome, suggesting that blocking this pathway could be a viable strategy for preventing or treating cognitive impairments following significant physiological stress. nih.gov

Clinical Translation Challenges and Opportunities

Despite a strong preclinical rationale for the use of CRHR1 antagonists in a variety of disorders, their translation to the clinic has been fraught with challenges. nih.gov Early clinical trials for conditions like depression and anxiety have often yielded inconsistent or negative results. nih.govbiorxiv.orgnih.gov

Several factors may contribute to these translational failures. The initial generations of CRHR1 antagonists often had poor pharmacokinetic properties, such as high lipophilicity and prolonged half-lives, which are not ideal for central nervous system drugs. nih.govbiorxiv.orgnih.gov The complexity of the CRH system itself presents a significant hurdle; the existence of at least eleven splice variants of the CRHR1 receptor, along with other related receptors and binding proteins, makes it difficult to predict the full effect of antagonizing just one component. nih.govbiorxiv.org Moreover, preclinical models, while valuable, may not fully replicate the chronic nature of human psychiatric and inflammatory diseases, and positive results in these models have sometimes been limited to specific conditions of high stress or withdrawal. nih.gov

However, opportunities for successful clinical translation remain. The development of new, orally administered CRHR1 antagonists with improved properties like high bioavailability and lower lipophilicity opens the door for further testing. nih.govbiorxiv.orgbiorxiv.org There is a growing understanding that the therapeutic scope for these antagonists might be narrower than initially hoped, suggesting a need for more targeted applications. nih.gov Identifying specific patient populations who might benefit most, perhaps through biomarkers indicating hyperactivity of the CRH system, could lead to more successful clinical outcomes. karger.comnih.gov The continued exploration of CRHR1 antagonists for a range of conditions, from addiction and endometriosis to neurodegenerative diseases, underscores the persistent belief in the therapeutic potential of modulating the stress axis. wikipedia.orgnih.govnih.gov

Q & A

Q. What is the pharmacological profile of Antalarmin hydrochloride, and how does its selectivity for CRHR1 compare to other CRF receptor antagonists?

this compound is a non-peptide, selective corticotropin-releasing hormone receptor 1 (CRHR1) antagonist with a reported Ki of 1–2.7 nM . Its selectivity over CRHR2 is demonstrated by comparative studies with antagonists like Antisauvagine-30 (CRHR2-specific, Kd = 1.4 nM for CRHR2 vs. 153.6 nM for CRHR1) . Methodologically, receptor binding assays using radiolabeled ligands (e.g., ¹²⁵I-Tyr⁰-CRF) in transfected cell lines are critical to confirm selectivity. Researchers should validate CRHR1 specificity in their experimental models by co-administering CRHR2 antagonists to isolate pathway effects .

Q. What standardized experimental models are used to evaluate Antalarmin’s effects on stress-related behaviors?

Antalarmin’s anxiolytic and anti-stress effects are typically assessed in rodent models of novelty-induced anxiety (e.g., elevated plus maze, open-field tests) and CRH-induced ACTH secretion assays . For example, intraperitoneal administration at 20 mg/kg in mice blocks CRH-induced anxiety-like behaviors . Researchers should standardize stress induction protocols (e.g., timing, dosage) and include control groups treated with CRHR2 antagonists (e.g., Astressin-2β) to rule off-target effects .

Q. How does this compound modulate the HPA axis, and what are the key readouts for its in vivo efficacy?

Antalarmin inhibits CRH-induced ACTH release in the hypothalamus-pituitary-adrenal (HPA) axis, measured via plasma ACTH levels using ELISA or radioimmunoassays . Experimental designs should include baseline and post-stress ACTH measurements, with parallel corticosterone/cortisol assays to assess downstream HPA activation. Note that strain-specific differences in HPA responsiveness (e.g., C57BL/6 vs. BALB/c mice) may require protocol adjustments .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported Ki values for Antalarmin’s CRHR1 binding affinity?

Literature reports vary in Antalarmin’s Ki (1 nM vs. 2.7 nM) due to differences in assay conditions (e.g., cell lines, ligand concentration, temperature) . To address this, replicate binding assays under standardized conditions (e.g., HEK293 cells expressing human CRHR1, 25°C incubation) and include reference antagonists like NBI-27914 (Ki = 1.7 nM) as internal controls . Data normalization to receptor density (Bmax) and use of full concentration-response curves are critical for accurate comparisons .

Q. What experimental strategies can isolate CRHR1-mediated anti-inflammatory effects in preclinical models of colitis or arthritis?

Antalarmin’s anti-inflammatory action in colitis models involves CRHR1-dependent suppression of NF-κB phosphorylation and mucosal permeability . Advanced protocols combine histological scoring (e.g., colon damage indices) with functional assays like Ussing chamber measurements of intestinal permeability . To confirm CRHR1 specificity, co-administer CRHR1 agonists (e.g., CRH) or use CRHR1 knockout mice alongside pharmacological inhibition. Multiplex cytokine profiling (e.g., IL-6, TNF-α) further links mechanistic outcomes to receptor activity .

Q. How can electrophysiological and behavioral assays be integrated to study Antalarmin’s effects on stress-induced neural circuitry?

In vestibular or anxiety models, Antalarmin’s central effects are evaluated by coupling single-unit neuronal recordings (e.g., vestibular afferents in ketamine/xylazine-anesthetized mice) with behavioral tests like rotarod or fear conditioning . For example, intraperitoneal Antalarmin (20 mg/kg) reduces stress-induced hyperthermia (SIH) in rodents, measurable via telemetric monitoring of core body temperature . Researchers should synchronize electrophysiological data timestamps with behavioral endpoints to establish causal links .

Q. What are the limitations of using this compound in chronic stress studies, and how can they be mitigated?

Prolonged Antalarmin administration may induce receptor desensitization or compensatory CRHR2 upregulation. To address this, employ intermittent dosing regimens (e.g., 3×/week) and validate receptor expression via qPCR or Western blot at study endpoints . Additionally, combine Antalarmin with CRHR2 antagonists (e.g., Astressin-2β) in dual-blockade experiments to dissect receptor-specific adaptations .

Methodological Notes

  • Dosage Optimization : Dose-response curves (1–30 mg/kg, i.p. or oral) are essential due to variable blood-brain barrier penetration across models .
  • Control Compounds : Include CRHR1-positive controls (e.g., NBI-27914) and CRF pathway agonists (e.g., Urocortin II for CRHR2) to validate target engagement .
  • Data Contradictions : Address variability in behavioral outcomes (e.g., SIH attenuation) by standardizing stress protocols and animal housing conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.